molecular formula C10H16O2 B12796841 2-Bornanone, 3-hydroxy-, exo- CAS No. 28357-11-1

2-Bornanone, 3-hydroxy-, exo-

Katalognummer: B12796841
CAS-Nummer: 28357-11-1
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: AXMKZEOEXSKFJI-XSSZXYGBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bornanone, 3-hydroxy-, exo- is a chemical compound with the molecular formula C10H16O2. It is a derivative of camphor, a bicyclic monoterpene ketone. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bornanone, 3-hydroxy-, exo- typically involves the oxidation of camphor. One common method is the use of a 4-hydroxy-TEMPO/CuCl/TBN triple-component catalyst system for the highly selective aerobic oxidation of 2-norbornanol . This method provides high atom efficiency and yield under mild conditions.

Industrial Production Methods

Industrial production of 2-Bornanone, 3-hydroxy-, exo- often involves the hydration of norbornene followed by oxidation. The hydration process can be catalyzed by acids, zeolites, or transition-metal complexes . The subsequent oxidation step can be performed using various oxidizing agents, including palladium chloride and copper chloride .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bornanone, 3-hydroxy-, exo- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various derivatives.

    Reduction: It can be reduced to form alcohols.

    Substitution: Various substitution reactions can occur, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of 2-Bornanone, 3-hydroxy-, exo-, as well as functionalized derivatives resulting from substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Bornanone, 3-hydroxy-, exo- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bornanone, 3-hydroxy-, exo- involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bornanone, 3-hydroxy-, exo- is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

28357-11-1

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

(1R,3R,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10+/m1/s1

InChI-Schlüssel

AXMKZEOEXSKFJI-XSSZXYGBSA-N

Isomerische SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)O

Kanonische SMILES

CC1(C2CCC1(C(=O)C2O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.